molecular formula C8H4N2OS B6202087 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile CAS No. 2092277-16-0

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile

Cat. No. B6202087
CAS RN: 2092277-16-0
M. Wt: 176.2
InChI Key:
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Description

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile (4-HTPC) is an organic compound with a wide range of potential applications in scientific research. It is a derivative of thieno[2,3-b]pyridine and has been studied for its ability to act as a ligand in various chemical reactions. 4-HTPC has been used in the synthesis of several novel compounds, and is also being investigated for its potential use in drug delivery and medical imaging.

Scientific Research Applications

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile has a wide range of potential applications in scientific research. It has been studied for its ability to act as a ligand in various chemical reactions, and has been used in the synthesis of several novel compounds. It has also been investigated for its potential use in drug delivery and medical imaging. 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile has been shown to be an effective ligand for the binding of metal ions, and has been used in the synthesis of several metal complexes. It has also been studied for its potential use in the development of new catalysts and catalytic reactions. Additionally, 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile has been studied for its potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile is not yet fully understood, but it is believed to involve the formation of a coordination complex between the 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile ligand and the metal ion. This coordination complex is believed to be responsible for the binding of the metal ion to the 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile ligand. The formation of the coordination complex is believed to be facilitated by the presence of hydrogen bonding between the 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile ligand and the metal ion. Additionally, the formation of the coordination complex is believed to be stabilized by the presence of pi-stacking interactions between the 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile ligand and the metal ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile are not yet fully understood. However, it has been shown to be an effective ligand for the binding of metal ions, and has been used in the synthesis of several metal complexes. Additionally, 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile has been studied for its potential use in the development of new catalysts and catalytic reactions. Furthermore, 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile has been studied for its potential use in drug delivery and medical imaging.

Advantages and Limitations for Lab Experiments

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be produced in large quantities. Additionally, it has been shown to be an effective ligand for the binding of metal ions, and has been used in the synthesis of several metal complexes. Furthermore, 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile has been studied for its potential use in the development of new catalysts and catalytic reactions.
However, there are several limitations to the use of 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile in lab experiments. One limitation is that the mechanism of action of 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile is not yet fully understood. Additionally, the biochemical and physiological effects of 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile are not yet fully understood. Furthermore, the use of 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile in drug delivery and medical imaging is still in the early stages of development.

Future Directions

There are several potential future directions for the use of 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile in scientific research. One potential direction is the development of new catalysts and catalytic reactions. Additionally, 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile could be studied for its potential use in drug delivery and medical imaging. Furthermore, 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile could be used to synthesize new polymers and other advanced materials. Finally, further research could be conducted to better understand the mechanism of action of 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile and its biochemical and physiological effects.

Synthesis Methods

4-hydroxythieno[2,3-b]pyridine-6-carbonitrile can be synthesized in a variety of ways. The most common method is the Hoffman reaction, which involves the reaction of 2-bromo-3-chlorothieno[2,3-b]pyridine with acetonitrile in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile as the main product, with some minor byproducts. Other methods of synthesis include the reaction of 2-chlorothieno[2,3-b]pyridine with acetic anhydride, and the reaction of 2-bromothieno[2,3-b]pyridine with acrylonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-aminopyridine", "2-chlorothiophene", "sodium cyanide", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 2-chlorothiophene in ethanol in the presence of sodium hydroxide to form 2-(2-thienyl)pyridine.", "Step 2: 2-(2-thienyl)pyridine is then reacted with sodium cyanide in ethanol to form 2-(2-thienyl)pyridine-5-carbonitrile.", "Step 3: 2-(2-thienyl)pyridine-5-carbonitrile is then reacted with acetic acid and water to form 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile." ] }

CAS RN

2092277-16-0

Molecular Formula

C8H4N2OS

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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